(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid
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Overview
Description
(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an acetic acid moiety attached to the triazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Mode of Action
It’s known that many [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways may be affected .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core.
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, (2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid is unique due to its acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-4-9-8-10-5(3-7(14)15)2-6(13)12(8)11-4/h2H,3H2,1H3,(H,14,15)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVLTJQRSRBKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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